molecular formula C21H23FN2O3 B4843398 N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4843398
M. Wt: 370.4 g/mol
InChI Key: XBCZEXWMDYEUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as EFDP, is a synthetic compound that has been studied for its potential applications in scientific research. EFDP belongs to the class of piperidinecarboxamide compounds, which have been found to exhibit a range of biological activities. In

Mechanism of Action

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. By inhibiting NMDA receptor-mediated synaptic transmission, N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide can modulate the excitability of neuronal networks and affect learning and memory processes.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptor-mediated synaptic transmission, N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine. N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is also stable and easy to synthesize, which makes it a convenient tool for research. However, N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has some limitations, including its relatively low potency compared to other NMDA receptor antagonists and its potential off-target effects on other receptors.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide for neurological disorders, such as Alzheimer's disease and schizophrenia, which are associated with NMDA receptor dysfunction. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. Additionally, further studies are needed to elucidate the biochemical and physiological effects of N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and its potential off-target effects on other receptors.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit NMDA receptor-mediated synaptic transmission and to prevent the induction of long-term potentiation (LTP) in the hippocampus, which is a key region for learning and memory.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-2-27-19-10-6-5-9-18(19)23-20(25)15-11-13-24(14-12-15)21(26)16-7-3-4-8-17(16)22/h3-10,15H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCZEXWMDYEUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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